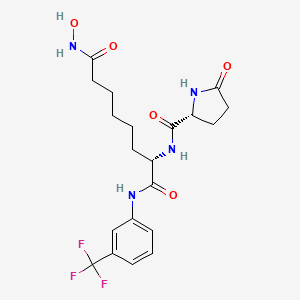![molecular formula C26H24N4O B10835550 N-(2-aminophenyl)-4-[[1-(1H-indol-6-ylmethyl)azetidin-3-ylidene]methyl]benzamide](/img/structure/B10835550.png)
N-(2-aminophenyl)-4-[[1-(1H-indol-6-ylmethyl)azetidin-3-ylidene]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID29671355-Compound-55 is a potent inhibitor of EPHA2, EPHA4, and GAK, with significant implications in antiviral activity and cancer research. This compound has shown promising results in preventing dengue virus infection and exhibits a strong binding affinity to its targets .
Preparation Methods
The synthesis of PMID29671355-Compound-55 involves several key steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are typically aromatic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts, solvents, and specific temperatures to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for larger batches, and ensuring consistent quality and yield.
Chemical Reactions Analysis
PMID29671355-Compound-55 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts like palladium or platinum, and specific temperatures and pressures to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PMID29671355-Compound-55 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of EPHA2, EPHA4, and GAK, providing insights into the molecular mechanisms of these targets.
Biology: The compound is used in cell-based assays to investigate its effects on cellular processes and pathways.
Medicine: It has potential therapeutic applications in treating diseases such as cancer and viral infections, particularly dengue virus.
Industry: The compound can be used in the development of new drugs and therapeutic agents, as well as in the study of drug interactions and mechanisms of action.
Mechanism of Action
PMID29671355-Compound-55 exerts its effects by inhibiting the activity of EPHA2, EPHA4, and GAK. These proteins are involved in various cellular processes, including cell signaling, proliferation, and survival. By binding to these targets, the compound disrupts their normal function, leading to the inhibition of cancer cell growth and the prevention of viral infection .
Comparison with Similar Compounds
PMID29671355-Compound-55 is unique in its ability to inhibit multiple targets with high specificity and potency. Similar compounds include:
EPHA2/A4/GAK-IN-1: Another potent inhibitor of EPHA2, EPHA4, and GAK, with similar antiviral and anticancer properties.
Sphingosine kinase inhibitors: These compounds also target specific kinases involved in cellular signaling and have potential therapeutic applications.
In comparison, PMID29671355-Compound-55 stands out due to its strong binding affinity and broad range of applications in scientific research and medicine.
Properties
Molecular Formula |
C26H24N4O |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[[1-(1H-indol-6-ylmethyl)azetidin-3-ylidene]methyl]benzamide |
InChI |
InChI=1S/C26H24N4O/c27-23-3-1-2-4-24(23)29-26(31)22-9-5-18(6-10-22)13-20-16-30(17-20)15-19-7-8-21-11-12-28-25(21)14-19/h1-14,28H,15-17,27H2,(H,29,31) |
InChI Key |
YLZQVWHBPTVEHO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N)CN1CC4=CC5=C(C=C4)C=CN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[1-hydroxy-2-(7-methyl-6-phenyl-5H-pyrrolo[1,2-c]imidazol-5-yl)ethyl]piperidin-1-yl]-phenylmethanone](/img/structure/B10835470.png)

![N-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]-N-[3-(5-methoxypyridin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B10835473.png)
![8-chloro-N-[2-(cyclopropylmethylamino)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B10835476.png)
![N-hydroxy-7-[pyrazin-2-yl(pyrimidin-5-yl)amino]heptanamide](/img/structure/B10835492.png)
![4-[(dipyridin-2-ylamino)methyl]-N-hydroxybenzamide](/img/structure/B10835499.png)
![methyl (E)-3-[3-[cyclohexanecarbonyl-[deuterio-[2-fluoro-4-(1-methylindazol-5-yl)phenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate](/img/structure/B10835507.png)
![N-[[4-(hydroxycarbamoyl)phenyl]methyl]-N-[3-(trifluoromethyl)phenyl]morpholine-4-carboxamide](/img/structure/B10835513.png)
![methyl (E)-3-[3-[cyclohexanecarbonyl-[deuterio-[4-[4-(dimethylamino)phenyl]-2-fluorophenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B10835519.png)
![7-[4-[[6-(cyclohexylamino)-7-methylpurin-2-yl]amino]phenoxy]-N-hydroxyheptanamide](/img/structure/B10835524.png)
![2-(2-fluorophenyl)-N-hydroxy-2-[4-(2-methylpyrimidin-5-yl)phenyl]acetamide](/img/structure/B10835527.png)
![N'-hydroxy-N-[3-(2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)phenyl]octanediamide](/img/structure/B10835542.png)


